

AT13148: A Comparative Guide to Its Kinase Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

AT13148 is an orally available, ATP-competitive small molecule inhibitor targeting the AGC group of kinases. This guide provides a comprehensive overview of the cross-reactivity profile of **AT13148** against a panel of kinases, presenting key experimental data to inform research and development decisions.

Kinase Inhibition Profile of AT13148

AT13148 has been profiled against a panel of 40 kinases to determine its selectivity. The following table summarizes the in vitro inhibitory activity of **AT13148** against various kinases, with a focus on its primary targets within the AGC kinase family and notable off-target interactions.



Kinase Family	Kinase Target	IC50 (nM)
AGC	AKT1	38
AKT2	402	
AKT3	50	_
p70S6K	8	_
PKA	3	_
ROCKI	6	_
ROCKII	4	_
RSK1	85	_
SGK3	63	_
Other	CHK2	>800
Aurora B	>800	

Data sourced from Yap TA, et al. Clin Cancer Res. 2012.

Experimental Protocols

The in vitro kinase inhibition assays were performed to determine the IC50 values of **AT13148** against a panel of kinases.

In Vitro Kinase Assay:

- Assay Principle: The assays measured the ability of AT13148 to inhibit the phosphorylation
 of a substrate by a specific kinase. The IC50 value, representing the concentration of the
 inhibitor required to reduce the kinase activity by 50%, was determined.
- Kinase Panel: AT13148 was screened against a panel of 40 kinases at the National Centre for Kinase Profiling, Dundee, UK.
- Assay Conditions: Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Michaelis constant (Km) for each respective enzyme. This

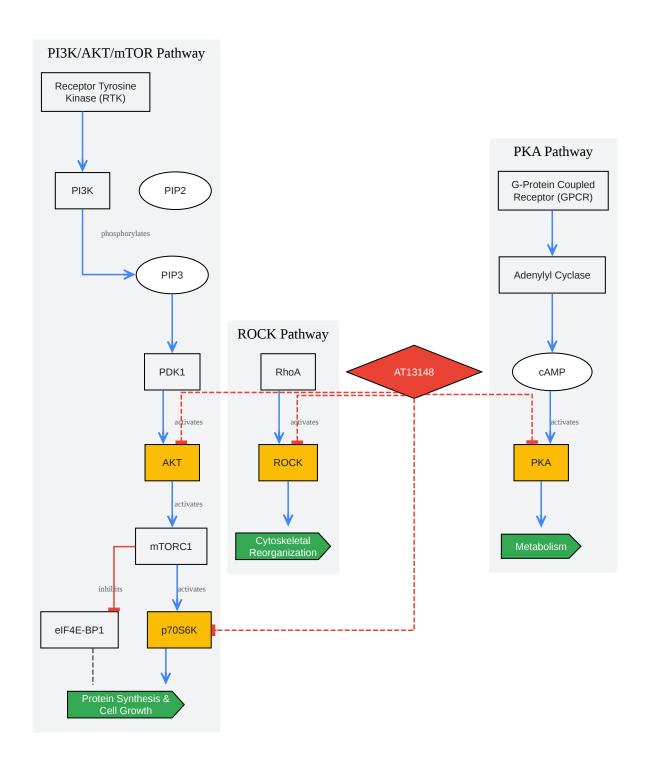


ensures that the inhibition observed is competitive with respect to ATP. The assays were conducted using purified, recombinant kinases and their respective substrates. The detection of kinase activity was likely performed using a radiometric assay, a common method for kinase profiling that measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.

Signaling Pathway Analysis

AT13148 primarily targets key kinases within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Its inhibitory action on AKT and p70S6K directly impacts this pathway. Additionally, its potent inhibition of ROCK and PKA indicates its influence on other crucial cellular processes, including cytoskeletal dynamics and metabolism.





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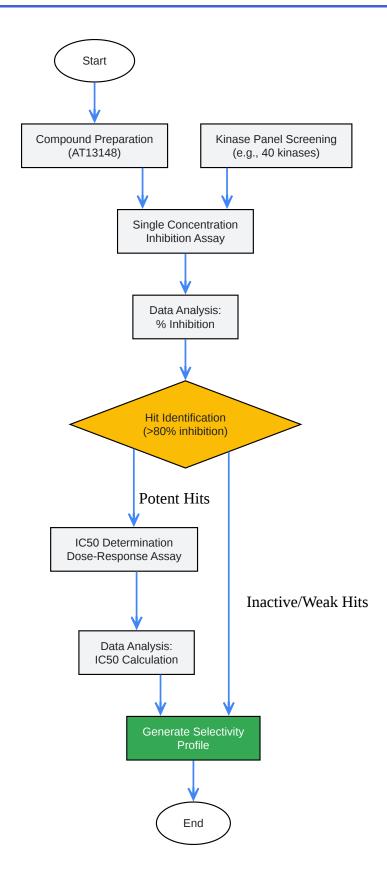
Figure 1. Signaling pathways inhibited by AT13148.



Experimental Workflow

The general workflow for determining the kinase inhibition profile of a compound like **AT13148** involves several key steps, from initial screening to detailed IC50 determination.





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Figure 2. Workflow for kinase inhibitor profiling.



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References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
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